molecular formula C10H13NO3 B2743503 Methyl 2-(4-amino-3-methylphenoxy)acetate CAS No. 926200-79-5

Methyl 2-(4-amino-3-methylphenoxy)acetate

Cat. No. B2743503
CAS RN: 926200-79-5
M. Wt: 195.218
InChI Key: SGZRRAXRQWPIPB-UHFFFAOYSA-N
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Description

“Methyl 2-(4-amino-3-methylphenoxy)acetate” is a chemical compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 . It is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H13NO3/c1-7-5-8(3-4-9(7)11)14-6-10(12)13-2/h3-5H,6,11H2,1-2H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a predicted melting point of 87.91°C and a predicted boiling point of approximately 323.4°C at 760 mmHg . The compound has a predicted density of approximately 1.2 g/cm3 and a predicted refractive index of n20D 1.54 .

Scientific Research Applications

Synthesis and Derivative Formation

Methyl 2-(4-amino-3-methylphenoxy)acetate serves as a precursor in the synthesis of various chemical compounds. For instance, it is used in the formation of 2, 5-disubstituted 1, 3, 4-oxadiazole derivatives, which exhibit significant analgesic and anti-inflammatory activities in rodents (Dewangan et al., 2015). Similarly, it plays a role in the synthesis of Schiff base organotin(IV) complexes with potential applications as anticancer drugs (Basu Baul et al., 2009).

Analgesic and Anti-inflammatory Applications

In medicinal chemistry, derivatives of this compound have been synthesized and characterized for their potential analgesic and anti-inflammatory properties. These derivatives have been tested in animal models, showing promising results in pain relief and inflammation reduction (Dewangan et al., 2015).

Anticancer Research

The compound has been utilized in the formation of organotin(IV) complexes, which have been tested for their cytotoxicity against various human tumor cell lines. These studies have shown that certain derivatives exhibit more potent cytotoxic effects compared to established chemotherapy drugs (Basu Baul et al., 2009).

Thermogenic and Obesity Treatment Research

A study identified a derivative of this compound as a potent beta 3-adrenergic agonist, which stimulates brown adipose tissue and thermogenesis. This suggests potential applications in obesity treatment (Howe et al., 1992).

Antibacterial and Antifungal Applications

Several studies have focused on the synthesis of novel derivatives with antibacterial and antifungal properties. These compounds have shown growth inhibitory activity against various microbes, suggesting potential applications in antimicrobial treatments (Desai et al., 2001).

Safety and Hazards

“Methyl 2-(4-amino-3-methylphenoxy)acetate” is classified as an acute toxin (4th category) when ingested, according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The safety information suggests that if swallowed, one should call a poison center or doctor if they feel unwell, and rinse mouth .

properties

IUPAC Name

methyl 2-(4-amino-3-methylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-7-5-8(3-4-9(7)11)14-6-10(12)13-2/h3-5H,6,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZRRAXRQWPIPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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